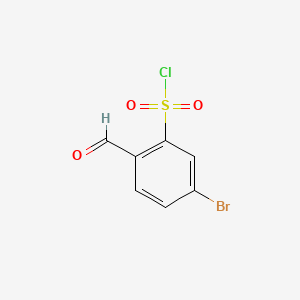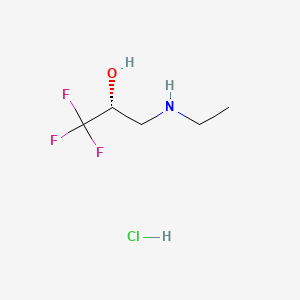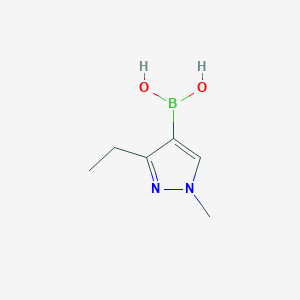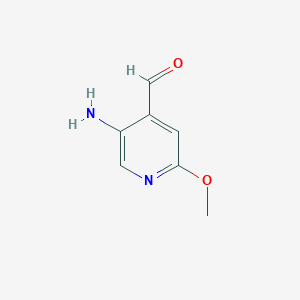
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, characterized by the presence of bromomethyl, chloro, and difluoromethoxy substituents on the benzene ring
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Bromination: The introduction of the bromomethyl group is achieved through bromination reactions. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Chlorination: The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Difluoromethoxylation: The difluoromethoxy group is introduced through nucleophilic substitution reactions using difluoromethyl ethers or related reagents.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents onto the ring.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate).
Applications De Recherche Scientifique
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for research and industrial purposes.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene involves its reactivity with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles to form covalent bonds. The chloro and difluoromethoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The compound’s effects are mediated through these interactions at the molecular level.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-2-chloro-4-(difluoromethoxy)benzene can be compared with similar compounds such as:
1-(Bromomethyl)-2-(difluoromethoxy)benzene: Lacks the chloro substituent, resulting in different reactivity and applications.
1-(Bromomethyl)-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in chemical behavior.
1-(Bromomethyl)-2-chloro-4-(methoxy)benzene: Has a methoxy group instead of a difluoromethoxy group, affecting its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and the resulting chemical properties.
Propriétés
Formule moléculaire |
C8H6BrClF2O |
|---|---|
Poids moléculaire |
271.48 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-chloro-4-(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrClF2O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 |
Clé InChI |
FWPMPYWUAPUANU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)F)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)



![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)

![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)

![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
